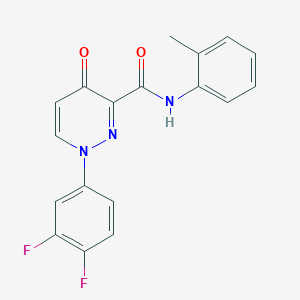

1-(3,4-difluorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

描述

属性

IUPAC Name |

1-(3,4-difluorophenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c1-11-4-2-3-5-15(11)21-18(25)17-16(24)8-9-23(22-17)12-6-7-13(19)14(20)10-12/h2-10H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMYTBUPJOICHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322727 | |

| Record name | 1-(3,4-difluorophenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821692 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478063-37-5 | |

| Record name | 1-(3,4-difluorophenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(3,4-Difluorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H13F2N3O2

- Molecular Weight : 341.318 g/mol

- CAS Number : 478063-37-5

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines.

- Inhibition of Enzymatic Activity : It has been evaluated as a potential inhibitor of steroid sulfatase (STS), which is involved in estrogen metabolism and plays a role in breast cancer progression.

- Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells was assessed through various assays. For instance, it demonstrated an IC50 value of approximately 15.9 μM against MCF-7 (estrogen receptor-positive) and 8.7 μM against T47D cell lines, indicating potent activity compared to standard treatments like tamoxifen .

- Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to the active site of STS, suggesting a competitive inhibition mechanism. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues .

Case Studies and Research Findings

Pharmacological Applications

- Cancer Therapy : Given its potent anticancer properties, this compound could be further developed as a therapeutic agent for treating hormone-dependent cancers.

- Agricultural Use : Its herbicidal properties suggest potential applications in agricultural practices for controlling weed growth without harming crops.

常见问题

Q. What are the recommended synthetic routes and characterization techniques for 1-(3,4-difluorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide?

- Methodological Answer: Synthesis typically involves coupling reactions between substituted pyridazine cores and fluorophenyl/methylphenyl precursors under anhydrous conditions. Key steps include:

- Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation.

- Purification via column chromatography with gradients of ethyl acetate/hexane.

- Structural confirmation via H/F NMR to verify substituent positions and purity. X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer:

- Solubility: Perform phase-solubility studies in DMSO, PBS, and ethanol using UV-Vis spectroscopy or HPLC.

- Stability: Conduct accelerated stability testing (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS. Adjust pH (e.g., 3–9) to identify optimal storage buffers .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers.

- Use reaction path search algorithms (e.g., GRRM) to predict intermediates and side products.

- Integrate machine learning (e.g., Bayesian optimization) with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. What experimental design strategies mitigate variability in biological assay results involving this compound?

- Methodological Answer:

- Implement Design of Experiments (DoE) to screen variables (e.g., concentration, incubation time). For example, use a fractional factorial design to prioritize critical factors.

- Validate reproducibility via triplicate runs and statistical analysis (ANOVA, p < 0.05).

- Include positive/negative controls to isolate compound-specific effects from background noise .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer:

- Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity.

- Analyze batch-to-batch purity differences via LC-MS to rule out impurities as confounding factors.

- Replicate studies under standardized conditions (e.g., ATCC cell lines, identical buffer systems) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodological Answer:

- Perform isothermal titration calorimetry (ITC) to quantify binding affinity with suspected targets.

- Use CRISPR-Cas9 knockouts to validate target engagement in cellular models.

- Conduct molecular dynamics simulations to study ligand-receptor interactions at atomic resolution .

Q. How can process engineering principles improve scalability while maintaining yield?

- Methodological Answer:

- Optimize membrane separation technologies (e.g., nanofiltration) for continuous purification.

- Apply microreactor systems to enhance heat/mass transfer and reduce reaction time.

- Use process simulation software (Aspen Plus) to model scale-up parameters (e.g., mixing efficiency, shear stress) .

Methodological Notes

- Statistical Rigor: Always include power analysis to determine sample size adequacy in biological studies .

- Data Reproducibility: Archive raw data (e.g., NMR spectra, chromatograms) in FAIR-compliant repositories.

- Safety: Conduct thermal stability analysis (DSC/TGA) to assess risks during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。